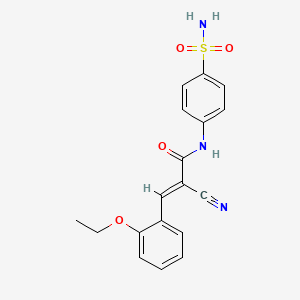
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol is a synthetic organic compound with a molecular formula of C14H16N2O2It is particularly noted for its role as an inhibitor of UDP-Glucose glycoprotein glucosyltransferase (UGGT), an enzyme involved in the quality control of glycoprotein folding in the endoplasmic reticulum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Attachment of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached through a Mannich reaction, involving formaldehyde, morpholine, and the quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the morpholin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Methoxymethyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as an inhibitor of UGGT, which is involved in glycoprotein folding quality control.
Medicine: Potential therapeutic applications in treating diseases related to glycoprotein misfolding, such as certain cancers and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by binding to a conserved surface motif on UGGT, inhibiting its activity. This binding is competitive with the substrate N-glycan, preventing the proper folding of glycoproteins. This mechanism makes it a potential candidate for therapeutic applications in diseases where glycoprotein folding is disrupted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Morpholin-4-ylmethyl)quinolin-8-ol: Lacks the methoxymethyl group but shares the quinoline and morpholine moieties.
8-Hydroxyquinoline: A simpler structure with only the quinoline core and a hydroxyl group.
Uniqueness
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit UGGT sets it apart from other quinoline derivatives .
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-11-13-9-12(10-18-5-7-21-8-6-18)16(19)15-14(13)3-2-4-17-15/h2-4,9,19H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRVCSFNZGTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2C=CC=NC2=C(C(=C1)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)




![[(Z)-[amino(phenyl)methylidene]amino] 2,5-dimethylbenzoate](/img/structure/B5888426.png)
![N-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5888430.png)


